![molecular formula C19H18F6O2 B14196581 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-48-7](/img/structure/B14196581.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone linked to two trifluorobenzene groups via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the reaction might involve the use of 1,7-dibromoheptane and 2,3,4-trifluorophenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced, although this typically requires harsh conditions.
Substitution: The trifluorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene): Similar ether linkages but with different aromatic groups.
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Longer alkane chain and different substitution pattern on the aromatic rings.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to its specific combination of a heptane backbone and trifluorobenzene groups. This structure imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Properties
CAS No. |
922718-48-7 |
|---|---|
Molecular Formula |
C19H18F6O2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1,2,3-trifluoro-4-[7-(2,3,4-trifluorophenoxy)heptoxy]benzene |
InChI |
InChI=1S/C19H18F6O2/c20-12-6-8-14(18(24)16(12)22)26-10-4-2-1-3-5-11-27-15-9-7-13(21)17(23)19(15)25/h6-9H,1-5,10-11H2 |
InChI Key |
ZCJIRZZRULEABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



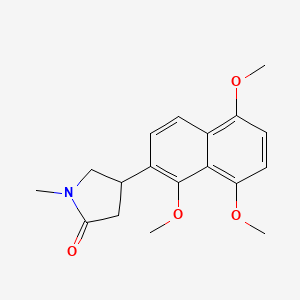
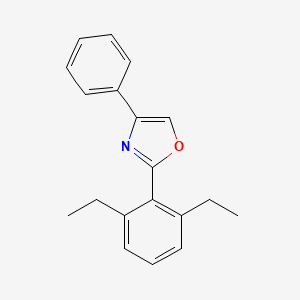
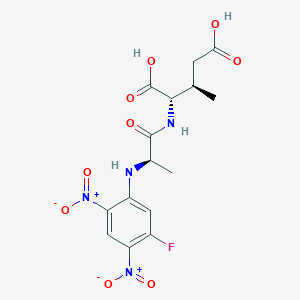
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

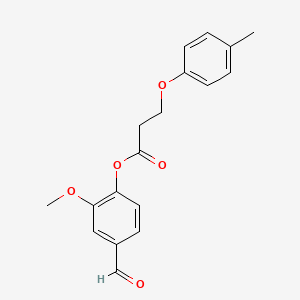
![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
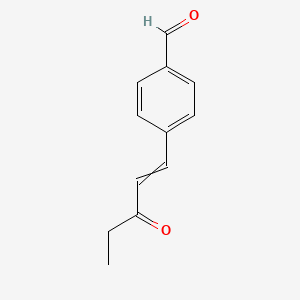
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
